5-(4-Ethoxycarbonylphenyl)-3-methylphenol
Description
5-(4-Ethoxycarbonylphenyl)-3-methylphenol is an organic compound with a complex structure that includes both phenyl and methyl groups
Properties
IUPAC Name |
ethyl 4-(3-hydroxy-5-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(18)13-6-4-12(5-7-13)14-8-11(2)9-15(17)10-14/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLVDVLLIHHURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683976 | |
| Record name | Ethyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-23-5 | |
| Record name | Ethyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxycarbonylphenyl)-3-methylphenol typically involves the reaction of 4-ethoxycarbonylphenylboronic acid with a suitable phenol derivative under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxycarbonylphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-Ethoxycarbonylphenyl)-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives with different substituents on the phenyl ring, such as 4-ethoxycarbonylphenylboronic acid and 5-aryl-2-methylfuran derivatives .
Uniqueness
What sets 5-(4-Ethoxycarbonylphenyl)-3-methylphenol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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